4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol is an organic compound characterized by the presence of a phenol group, a sulfinyl group, and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol typically involves the following steps:
Formation of the Isopropoxy Group: This can be achieved by reacting 4-hydroxybenzene with isopropyl alcohol in the presence of an acid catalyst.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced by oxidizing a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(Propan-2-yl)oxy]benzene-1-sulfonyl}phenol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-{4-[(Propan-2-yl)oxy]benzene-1-thio}phenol: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs.
Properties
CAS No. |
668422-80-8 |
---|---|
Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C15H16O3S/c1-11(2)18-13-5-9-15(10-6-13)19(17)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3 |
InChI Key |
CKVZYMROKPVOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.